1-(4-Chlorophenyl)pyrrolidine-3-carboxylic acid
Overview
Description
“1-(4-Chlorophenyl)pyrrolidine-3-carboxylic acid” is a chemical compound with a molecular weight of 225.67 . It contains a five-membered pyrrolidine ring, which is a nitrogen heterocycle widely used by medicinal chemists to obtain compounds for the treatment of human diseases .
Synthesis Analysis
The synthesis of pyrrolidine-3-carboxylic acid derivatives can be achieved through organocatalytic enantioselective Michael addition reactions of 4-alkyl-substituted 4-oxo-2-enoates with nitroalkanes . Another method involves the reaction of methyl 1-(3-chlorophenyl)pyrrolidine-3-carboxylate with sodium hydroxide in methanol .Molecular Structure Analysis
The molecular structure of this compound is characterized by a pyrrolidine ring, which contributes to the stereochemistry of the molecule . The non-planarity of the ring leads to increased three-dimensional (3D) coverage, a phenomenon called "pseudorotation" .Scientific Research Applications
Synthesis and Chemical Properties
- The acid-catalyzed reaction of 1-[(4-chlorophenyl)sulfonyl]-2-ethoxypyrrolidine with phenols leads to new 1-(arylsulfonyl)pyrrolidines. This process occurs under mild conditions, useful for synthesizing pyrrolidine-1-sulfonylarene derivatives with a phenol fragment in position 2 (Smolobochkin et al., 2017).
Applications in Drug Synthesis
- 1-(4-Chlorophenyl)pyrrolidine-3-carboxylic acid is utilized in the stereospecific synthesis of Baclofen and PCPGABA (Yoshifuji & Kaname, 1995).
- The compound has been used in the synthesis of methyl 2-(4-chlorophenyl)-7a-((4-chlorophenyl)carbamothioyl)-1-oxo-5,5-diphenyl-3-thioxo-hexahydro-1H-pyrrolo[1,2-e]imidazole-6-carboxylate, with antimicrobial activity against various bacterial strains (Nural et al., 2018).
Structural and Biochemical Studies
- Its role in the synthesis of 3β-acyloxytropan-3α-carboxylic acid hydrochlorides has been studied, which are analyzed for their conformation and biochemical properties (Burgos et al., 1992).
Complexation and Binding Studies
- Research on the complexation of nucleotide bases by molecular tweezers with carboxylic acids has been conducted, showing significant interaction changes due to the microenvironment around the carboxylic acid group (Zimmerman et al., 1991).
Synthesis of Novel Compounds
- This chemical has been used in the enantioselective synthesis of substituted pyrrolidines, which are significant for medicinal chemistry (Chung et al., 2005).
Future Directions
properties
IUPAC Name |
1-(4-chlorophenyl)pyrrolidine-3-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12ClNO2/c12-9-1-3-10(4-2-9)13-6-5-8(7-13)11(14)15/h1-4,8H,5-7H2,(H,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AOKQMHHJOMXSMH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1C(=O)O)C2=CC=C(C=C2)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12ClNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60679690 | |
Record name | 1-(4-Chlorophenyl)pyrrolidine-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60679690 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
225.67 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Chlorophenyl)pyrrolidine-3-carboxylic acid | |
CAS RN |
933719-76-7 | |
Record name | 1-(4-Chlorophenyl)pyrrolidine-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60679690 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.